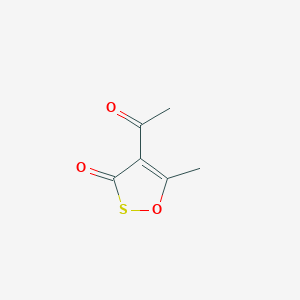
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is a heterocyclic compound with the molecular formula C6H6O3S This compound is characterized by its unique structure, which includes an oxathiolone ring fused with an acetyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an acetylating agent in the presence of a base, followed by cyclization to form the oxathiolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxathiolone ring to a more reduced form, such as a thiol or thioether.
Substitution: The acetyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and reactivity. The oxathiolone ring is particularly important in mediating these interactions, as it can form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetyl-5-methyl-3H-1,2-oxazole-3-one
- 4-Acetyl-5-methyl-3H-1,2-thiazole-3-one
- 4-Acetyl-5-methyl-3H-1,2-dithiol-3-one
Uniqueness
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is unique due to the presence of both an oxygen and sulfur atom in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only oxygen or sulfur.
Eigenschaften
CAS-Nummer |
72409-69-9 |
|---|---|
Molekularformel |
C6H6O3S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
4-acetyl-5-methyloxathiol-3-one |
InChI |
InChI=1S/C6H6O3S/c1-3(7)5-4(2)9-10-6(5)8/h1-2H3 |
InChI-Schlüssel |
BYUDVCKGUSPXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)SO1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




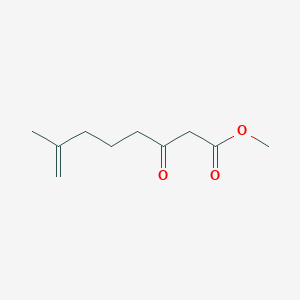

![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
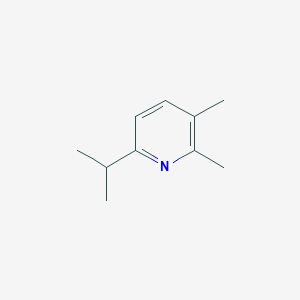
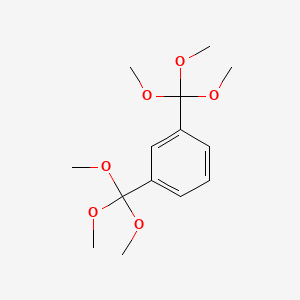


![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
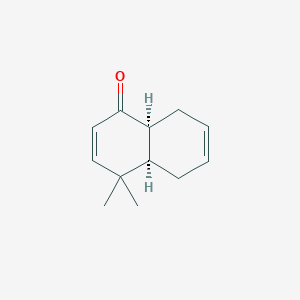
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)

